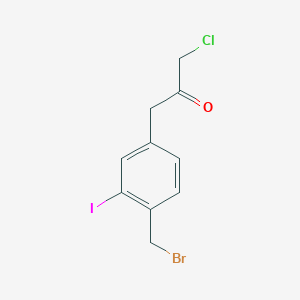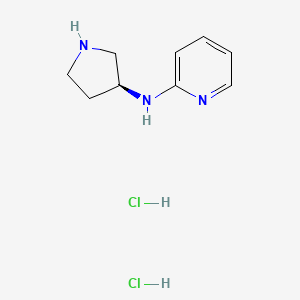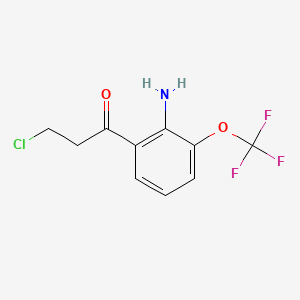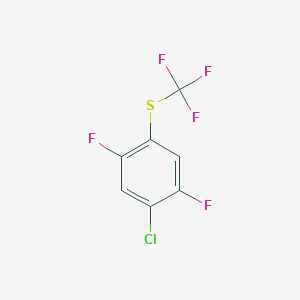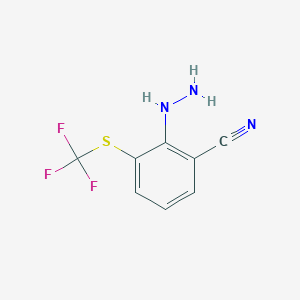
(2',5'-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chloro and fluoro substituents, as well as an acetonitrile group, imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.
Nitrile Formation: Introduction of the acetonitrile group through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organometallic reagents, nucleophiles.
Major Products:
- Oxidized derivatives
- Amines
- Substituted biphenyl derivatives
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug discovery and development.
- Investigated for its biological activity and interactions with biomolecules.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential use in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of (2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile depends on its interaction with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
- (2’,5’-Dichloro-biphenyl-3-yl)-acetonitrile
- (2’,5’-Dichloro-6-fluoro-biphenyl-4-yl)-acetonitrile
- (2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol
Uniqueness:
- The presence of both chloro and fluoro substituents provides unique electronic and steric properties.
- The acetonitrile group adds to its reactivity and potential applications.
Propriétés
Formule moléculaire |
C14H8Cl2FN |
|---|---|
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
2-[3-(2,5-dichlorophenyl)-4-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-10-2-3-13(16)11(8-10)12-7-9(5-6-18)1-4-14(12)17/h1-4,7-8H,5H2 |
Clé InChI |
YESVSXSKSXNNIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC#N)C2=C(C=CC(=C2)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



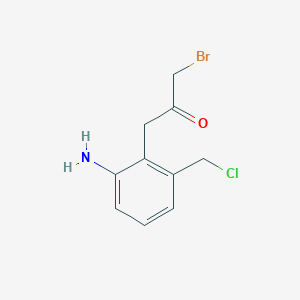
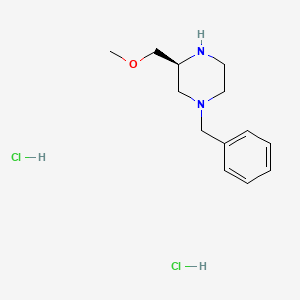

![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
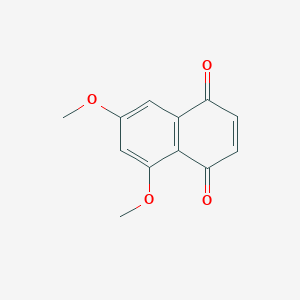
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
